Cas no 1261965-99-4 (2-fluoro-4-[4-fluoro-3-(trifluoromethyl)phenyl]phenol)
2-fluoro-4-[4-fluoro-3-(trifluoromethyl)phenyl]phenol Chemical and Physical Properties
Names and Identifiers
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- 2-fluoro-4-[4-fluoro-3-(trifluoromethyl)phenyl]phenol
- 2-FLUORO-4-(4-FLUORO-3-TRIFLUOROMETHYLPHENYL)PHENOL
- 2-Fluoro-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95%
- MFCD18314025
- 3,4'-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
- DTXSID00684526
- 1261965-99-4
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- MDL: MFCD18314025
- Inchi: 1S/C13H7F5O/c14-10-3-1-7(5-9(10)13(16,17)18)8-2-4-12(19)11(15)6-8/h1-6,19H
- InChI Key: HPOMVUZAJYRSBM-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C=C1C(F)(F)F)C1C=CC(=C(C=1)F)O
Computed Properties
- Exact Mass: 274.04170565g/mol
- Monoisotopic Mass: 274.04170565g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 20.2Ų
2-fluoro-4-[4-fluoro-3-(trifluoromethyl)phenyl]phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB320062-5 g |
2-Fluoro-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95%; . |
1261965-99-4 | 95% | 5 g |
€1,159.00 | 2023-07-19 | |
| abcr | AB320062-5g |
2-Fluoro-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95%; . |
1261965-99-4 | 95% | 5g |
€1159.00 | 2025-04-21 |
2-fluoro-4-[4-fluoro-3-(trifluoromethyl)phenyl]phenol Suppliers
2-fluoro-4-[4-fluoro-3-(trifluoromethyl)phenyl]phenol Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 2-fluoro-4-[4-fluoro-3-(trifluoromethyl)phenyl]phenol
2-Fluoro-4-[4-Fluoro-3-(Trifluoromethyl)Phenyl]Phenol: A Comprehensive Overview
The compound 2-fluoro-4-[4-fluoro-3-(trifluoromethyl)phenyl]phenol, with the CAS number 1261965-99-4, is a highly specialized aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a phenolic group, fluorine substituents, and a trifluoromethyl group. These features make it a versatile molecule with potential applications in drug development, agrochemicals, and advanced materials.
Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The presence of fluorine atoms in the structure of 2-fluoro-4-[4-fluoro-3-(trifluoromethyl)phenyl]phenol confers several advantages, including increased lipophilicity, improved metabolic stability, and enhanced bioavailability. These properties are particularly valuable in the design of drugs targeting specific biological pathways or receptors. For instance, fluorinated phenols have been explored as potential inhibitors of enzymes involved in cancer progression and neurodegenerative diseases.
The synthesis of 2-fluoro-4-[4-fluoro-3-(trifluoromethyl)phenyl]phenol typically involves multi-step organic reactions, often utilizing palladium-catalyzed cross-coupling techniques. Researchers have optimized these methods to achieve high yields and purity levels, ensuring that the compound is suitable for both laboratory studies and industrial-scale production. The incorporation of a trifluoromethyl group into the molecule further enhances its electronic properties, making it an attractive candidate for various chemical transformations.
In terms of applications, this compound has shown promise in several areas. In pharmacology, it has been investigated as a lead molecule for developing anti-inflammatory agents due to its ability to modulate key inflammatory pathways. Additionally, its unique electronic structure makes it a potential candidate for use in organic electronics, such as in the development of advanced polymers or semiconducting materials.
Recent advancements in computational chemistry have also provided deeper insights into the properties of 2-fluoro-4-[4-fluoro-3-(trifluoromethyl)phenyl]phenol. Quantum mechanical calculations have revealed its electronic distribution and reactivity patterns, which are critical for understanding its behavior in different chemical environments. These studies have also highlighted its potential as a building block for constructing more complex molecular architectures.
In conclusion, the compound 2-fluoro-4-[4-fluoro-3-(trifluoromethyl)phenyl]phenol (CAS No. 1261965-99-4) represents a significant advancement in modern organic chemistry. Its unique structure and functional groups make it a valuable tool for researchers across various disciplines. As ongoing studies continue to uncover its full potential, this compound is poised to play an increasingly important role in both academic research and industrial applications.
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